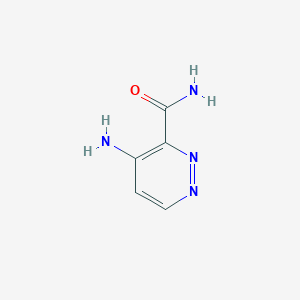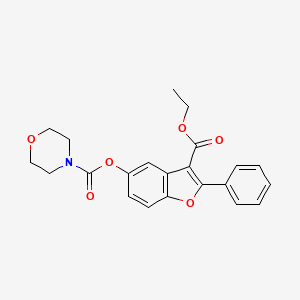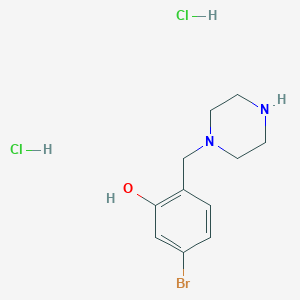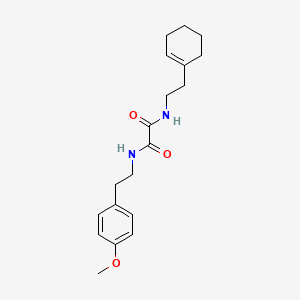![molecular formula C9H15ClN2O3 B2467945 2-chloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide CAS No. 879318-90-8](/img/structure/B2467945.png)
2-chloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “2-chloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide” are not well-documented in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, physical state, storage conditions, etc. For “this compound”, it is known that it is a solid and should be stored at room temperature .Scientific Research Applications
2-chloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide has been used in a variety of research applications, including in the synthesis of drugs, in the study of biochemical and physiological processes, and in laboratory experiments. In the synthesis of drugs, this compound has been used to synthesize a variety of compounds, including anti-inflammatory agents, antifungal agents, and anti-cancer agents. This compound has also been used in the study of biochemical and physiological processes, such as enzyme inhibition and receptor binding. Finally, this compound has been used in laboratory experiments to study the effects of various compounds on cells and tissues.
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide is not yet fully understood. However, it is believed that the compound binds to certain proteins and enzymes, which then modulate the activity of these proteins and enzymes. This modulation is thought to be the basis for this compound's various biological effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In laboratory experiments, this compound has been found to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase. This compound has also been found to inhibit the binding of certain hormones to their receptors. In addition, this compound has been found to have anti-inflammatory, antifungal, and anti-cancer effects.
Advantages and Limitations for Lab Experiments
The use of 2-chloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide in laboratory experiments has several advantages. First, the compound is relatively easy to synthesize and is readily available. Second, the compound is relatively stable and can be stored for long periods of time. Finally, the compound is relatively non-toxic and can be used in a variety of experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. First, the compound is not very soluble in water, which can make it difficult to use in experiments that require aqueous solutions. Second, the compound can interact with other compounds, which can lead to unexpected results. Finally, the compound can be toxic if ingested, so it should be handled with care.
Future Directions
The potential applications of 2-chloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide are vast and many future directions are possible. One potential direction is to further investigate the biochemical and physiological effects of this compound and to develop new drugs and compounds based on its structure. Additionally, this compound could be used in the study of enzyme inhibition and receptor binding, as well as in the study of cell and tissue responses to various compounds. Finally, this compound could be used in the development of new laboratory experiments and techniques to further our understanding of biological processes.
Synthesis Methods
2-chloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide is synthesized in a two-step process. The first step involves the reaction of a morpholine derivative with an acyl chloride to form an intermediate, which is then reacted with a methyl halide to produce the final product. The reaction is typically carried out in an inert atmosphere and can be carried out at room temperature.
Safety and Hazards
The safety and hazards of a compound refer to its potential risks and precautions needed while handling it. For “2-chloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide”, it is known that it may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .
properties
IUPAC Name |
2-chloro-N-methyl-N-(2-morpholin-4-yl-2-oxoethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O3/c1-11(8(13)6-10)7-9(14)12-2-4-15-5-3-12/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNQJGWTLVMKKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCOCC1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2467862.png)

![N-(2-ethoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2467865.png)






![N-[1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutyl]prop-2-enamide](/img/structure/B2467879.png)



![Ethyl 4-{2-[(4-ethoxyphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2467885.png)